- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling, Letters in Organic Chemistry, 2019, 16(1), 16-24
Cas no 92-84-2 (Phenothiazine)
페노티아진(Phenothiazine)은 유기황 화합물로, 분자식 C12H9NS를 가지는 방향족 헤테로고리 구조를 가집니다. 주요 응용 분야로는 항정신병 약물의 전구체, 산화 방지제, 고분자 안정제 등이 있습니다. 이 화합물은 우수한 전자 공여 능력과 안정적인 방향족 구조로 인해 산화 방지 효과가 뛰어나며, 특히 고온 환경에서도 분해되지 않는 내열성을 보입니다. 또한, 페노티아진 유도체는 약리학적 활성이 다양하여 신경계 질환 치료제 개발에 중요한 역할을 합니다. 화학 산업에서의 주된 활용은 고무 및 플라스틱의 산화 방지제로, 제품의 수명 연장에 기여합니다.
Phenothiazine structure
Product Name:Phenothiazine
CAS 번호:92-84-2
MF:C12H9NS
메가와트:199.271561384201
MDL:MFCD00005015
CID:34669
PubChem ID:7108
Update Time:2025-10-27
Phenothiazine 화학적 및 물리적 성질
이름 및 식별자
-
- 10H-Phenothiazine
- Dibenzo-p-thiazine
- DIBENZOTHIAZINE
- PHENOXUR
- VERMITIN
- 10H-Phenothiazin
- Afi-Tiazin
- Agrazine
- Antiverm
- Biverm
- Contaverm
- Contavern
- Contraverm
- Danikoropa
- Dibenzoparathiazine
- Phenothiazine
- Phenothiazine Solution
- Feeno
- Phenosan
- Phenthiazine
- PTZ
- 2,3:5,6-Dibenzo-1,4-thiazine
- Thiodiphenylamine
- Dibenzo-1,4-thiazine
- Penthazine
- Souframine
- Reconox
- Phenoverm
- Fentiazin
- Phenovis
- Padophene
- Nexarbol
- Nemazine
- Nemazene
- Lethelmin
- Fenoverm
- Phenegic
- Helmetina
- Phenzeen
- Orimon
- Thiodiphenylamin
- Wurm-Thional
- Early bird wormer
- Fenothiazine
- Tiodifenilamina
- Fenotiazina
- Thiodifenylamine
- ENT 38
- Phe
- Phenothiazine (6CI, 7CI, 8CI)
- Antage TDP
- NSC 2037
- TDP-G
- Phenothiazine,98%
- DA-76809
- Phenothiazine (INN)
- PHENOTHIAZINE (USP-RS)
- CS-0008338
- Phenothiazine, >=98%
- Phenothiazine [INN]
- NSC-760392
- SR-01000721844-4
- AC-10429
- NSC2037
- NCGC00091146-01
- NS00002986
- WLN: T C666 BM ISJ
- MLS003166904
- BIDD:GT0831
- Phenothiazine, United States Pharmacopeia (USP) Reference Standard
- Fenotiazina [INN-Spanish]
- Phenthiazinum
- Tiodifenilamina [Italian]
- Phenothiazine, SAJ first grade
- Thiodiphenylamin [German]
- s4251
- Fenotiazina [Italian]
- P0106
- SR-01000721844
- GS9EX7QNU6
- PHENOTHIAZINE [MI]
- NC00365
- Caswell No. 652
- BRD-K59597909-001-19-2
- Phenothiazine, Vetec(TM) reagent grade, 98%
- UNII-GS9EX7QNU6
- D02601
- XL-50
- Oprea1_495637
- AI3-00038
- HMS3372C18
- Nemazine (veterinary)
- Thiodifenylamine [Dutch]
- BP-31210
- PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- SCHEMBL2395921
- HMS3394I13
- HMS3652J21
- HMS3885P13
- CHEBI:37932
- Phenothiazine [INN:NF]
- 4-27-00-01214 (Beilstein Handbook Reference)
- MLS001424182
- PHENOTHIAZINE [GREEN BOOK]
- AKOS000119180
- ENT-38
- CHEBI:38093
- InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
- SY004343
- PHENOTHIAZINE [HSDB]
- Tox21_111090_1
- Tox21_111090
- Nemazine [veterinary] (TN)
- HMS1607G06
- NSC760392
- a phenothiazine
- SW197745-2
- Phenothiazinum (INN-Latin)
- DTXCID301126
- NCGC00091146-03
- BRD-K59597909-001-17-6
- MLS000069413
- NCGC00091146-02
- HMS2230N12
- BBL011728
- BDBM50012855
- AB00572590_12
- NCGC00091146-04
- DTXSID5021126
- MFCD00005015
- NCGC00091146-08
- EPA Pesticide Chemical Code 064501
- EC 202-196-5
- CAS-92-84-2
- Phenothiazine, VETRANAL(TM), analytical standard
- NSC-2037
- DB11447
- Phenothiazinum
- CHEBI:37931
- Fenothiazine [Dutch]
- 92-84-2
- EINECS 202-196-5
- PHENOTHIAZINE [USP-RS]
- HMS3715J12
- 75788-67-9
- phenothiazin
- Phenothiazinum [INN-Latin]
- STK205834
- F0266-2850
- PS-3980
- W-100270
- CCG-101115
- CCRIS 5877
- ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
- F90393
- Phenothiazine, purum, >=98.0% (GC)
- HMS2052I13
- BRD-K59597909-001-20-0
- Opera_ID_1719
- cid_7108
- EN300-19084
- PHENOTHIAZINE, REFERENCE STANDARD
- SMR000059045
- ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
- Tox21_400010
- Pharmakon1600-01506171
- PHENOTHIAZINE [WHO-DD]
- Q410846
- NCGC00091146-05
- MLS002152928
- Z104472694
- HSDB 5279
- PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BRN 0143237
- Fenotiazina (INN-Spanish)
- HY-Y0055
- SCHEMBL9114
- SR-01000721844-3
- Phenothiazine,C12H9NS,92-84-2
- CHEMBL828
-
- MDL: MFCD00005015
- 인치: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
- InChIKey: WJFKNYWRSNBZNX-UHFFFAOYSA-N
- 미소: S1C2C(=CC=CC=2)NC2C1=CC=CC=2
- BRN: 143237
계산된 속성
- 정밀분자량: 199.04600
- 동위원소 질량: 199.04557
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 0
- 복잡도: 187
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.2
- 토폴로지 분자 극성 표면적: 37.3
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 노란색에서 녹색 분말 또는 조각 결정
- 밀도: 1.362
- 융해점: 182-187 °C (lit.)
- 비등점: 371 °C(lit.)
- 플래시 포인트: 202°C
- 굴절률: 1.6353
- PH값: 6 (10g/l, H2O, 20℃)(aqueous suspension)
- 용해도: 0.127mg/l
- 수용성: 2 mg/L (25 ºC)
- 안정성: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
- PSA: 37.33000
- LogP: 4.03280
- 머크: 7252
- 민감성: Light Sensitive
- 용해성: 에틸에테르, 벤젠, 에틸산, 염소모조와 석유영국에 용해되며 에탄올에 미용해되며 물에 용해되지 않는다.
- 증기압: 0.0±0.8 mmHg at 25°C
Phenothiazine 보안 정보
-
기호:
- 제시어:위험했어
- 신호어:Warning
- 피해 선언: H317,H413
- 경고성 성명: P280
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:1
- 위험 범주 코드: 22-43-48/22-52/53
- 보안 지침: S26-S36-S61-S36/37/39-S29
- 포카표 F사이즈:8-23
- RTECS 번호:SN5075000
-
위험물 표지:
- TSCA:Yes
- 저장 조건:Store at room temperature
- 위험 용어:R36/38; R43; R51/53
Phenothiazine 세관 데이터
- 세관 번호:29343090
- 세관 데이터:
?? ?? ??:
2934300000개요:
2934300000. 피티아진 링 계통을 함유한 화합물 (피티아진 링 계통, 수소화 여부와 관계없이 더 걸쭉하지 않은 화합물).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2934300000. 구조에 피라미드 링 계통(수소화 여부와 상관없이)을 함유한 다른 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Phenothiazine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-Y0055-10mM*1mLinDMSO |
Phenothiazine |
92-84-2 | 99.14% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-Y0055-500mg |
Phenothiazine |
92-84-2 | 99.90% | 500mg |
¥500 | 2025-04-15 | |
| S e l l e c k ZHONG GUO | S4251-50mg |
Phenothiazine |
92-84-2 | 99.31% | 50mg |
¥800.47 | 2023-09-15 | |
| Apollo Scientific | OR17816-250g |
10H-Phenothiazine |
92-84-2 | 99% | 250g |
£35.00 | 2025-02-19 | |
| Apollo Scientific | OR17816-500g |
10H-Phenothiazine |
92-84-2 | 99% | 500g |
£59.00 | 2025-02-19 | |
| Apollo Scientific | OR17816-5Kg |
10H-Phenothiazine |
92-84-2 | 99% | 5kg |
£405.00 | 2025-02-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0776-500 mg |
Phenothiazine |
92-84-2 | 99.87% | 500MG |
¥480.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0776-1 mL * 10 mM (in DMSO) |
Phenothiazine |
92-84-2 | 99.87% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-04-26 | |
| ChemScence | CS-0008338-1g |
Phenothiazine |
92-84-2 | 99.59% | 1g |
$99.0 | 2021-09-02 | |
| ChemScence | CS-0008338-5g |
Phenothiazine |
92-84-2 | 99.59% | 5g |
$297.0 | 2021-09-02 |
Phenothiazine 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ; 2 h, 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination, Journal of Organic Chemistry, 2021, 86(9), 6622-6632
합성 방법 3
반응 조건
1.1 Reagents: Sulfur , Hydrogen sulfide Catalysts: Iodine ; rt → 180 °C; 30 min, 180 °C
참조
- Method of obtaining phenothiazine, Russian Federation, , ,
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
참조
- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369
합성 방법 5
합성 방법 6
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes, Synthetic Communications, 2017, 47(7), 710-715
합성 방법 7
반응 조건
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ; 30 min, rt
참조
- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism, Chemical Communications (Cambridge, 2015, 51(42), 8809-8812
합성 방법 8
반응 조건
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 20 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide, Synlett, 2011, (1), 134-138
합성 방법 9
반응 조건
1.1 Reagents: Iodine , Sulfur ; 30 min, 180 - 200 °C
참조
- New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives, Bioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
참조
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71
합성 방법 11
합성 방법 12
합성 방법 13
합성 방법 14
반응 조건
1.1 Reagents: Sulfur
참조
- Zeolite-catalyzed thionation of diphenyl-type compounds, Chinese Chemical Letters, 1997, 8(5), 381-384
합성 방법 15
반응 조건
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
참조
- Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur, Japan, , ,
합성 방법 16
합성 방법 17
반응 조건
1.1 Reagents: Iodine , S8
참조
- Microwave-assisted phenothiazine preparation by thionation of diphenylamines, Synthetic Communications, 1998, 28(2), 337-345
합성 방법 18
반응 조건
1.1 Reagents: Iodine , Sulfur ; 100 °C
참조
- Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivatives, Chemical Science Transactions, 2013, 2(1), 123-128
합성 방법 19
반응 조건
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
참조
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores, Organic Letters, 2020, 22(20), 8086-8090
합성 방법 20
합성 방법 21
반응 조건
1.1 Reagents: S8 Catalysts: Iodine
참조
- Thiation under microwave irradiation I: synthesis of phenothiazines, Sulfur Letters, 1998, 21(5), 191-198
Phenothiazine Raw materials
- 2-Chloro Phenothiazine
- 1,2-Diiodobenzene
- 10-Acetylphenothiazine
- Benzo[b]cyclohepta[e][1,4]thiazine
- 2-Bromoiodobenzene
- 10H-Phenothiazine 5-Oxide
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
Phenothiazine Preparation Products
Phenothiazine 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:92-84-2)Phenothiazine
주문 번호:sfd5223
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:92-84-2)Phenothiazine
주문 번호:A1205756
인벤토리 상태:in Stock
재다:5kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:42
가격 ($):189.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:92-84-2)Phenothiazine
주문 번호:LE9444;LE1883464;LE1587
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:01
가격 ($):discuss personally
Email:18501500038@163.com
Phenothiazine 관련 문헌
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
92-84-2 (Phenothiazine) 관련 제품
- 82491-75-6(3,10'-Bi-10H-phenothiazine, 10-phenyl-)
- 258-08-2(12H-Benzo[b]phenothiazine)
- 5627-42-9(10H-Phenothiazine-3,7-diamine, N3,N3-dimethyl-)
- 14580-47-3(Phenothiazinyl)
- 7152-42-3(10-phenyl-10H-phenothiazine)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 32338-15-1(10H-Phenothiazin-2-amine)
- 258-78-6(13H-Dibenzo[b,i]phenothiazine)
- 99970-41-9(10H-Phenothiazine-2-thiol)